N,5-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

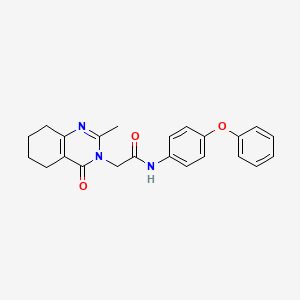

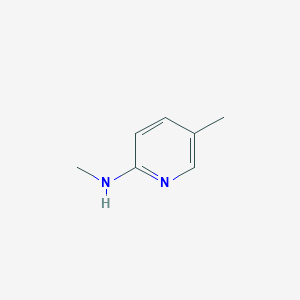

N,5-Dimethylpyridin-2-amine is a derivative of pyridine with the molecular formula C7H10N2 and a molecular weight of 122.17 . It is a solid substance at room temperature .

Synthesis Analysis

A novel one-pot synthesis of N,N-dimethylaminopyridines has been reported, which involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid . This process yields the corresponding pyridinyl trifluoromethanesulfonates, which can be converted to N,N-dimethylaminopyridines on heating in dimethylformamide .Molecular Structure Analysis

The molecular structure of N,5-Dimethylpyridin-2-amine consists of a pyridine ring with two methyl groups attached to the nitrogen atom and the 5th carbon atom .Chemical Reactions Analysis

Amines, including N,5-Dimethylpyridin-2-amine, are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, and many more .Scientific Research Applications

Synthesis of N,N-Dimethylaminopyridines

“N,5-dimethylpyridin-2-amine” is used in the synthesis of N,N-Dimethylaminopyridines. A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines . This procedure provides high yields of the target products .

Catalyst in Organic Synthesis

N,N-Dimethylpyridin-4-amine (DMAP), a derivative of “N,5-dimethylpyridin-2-amine”, is widely used as a base catalyst in organic synthesis . It catalyzes numerous organic reactions .

Synthesis of Biologically Active Compounds

N,N-Dimethylaminopyridines, which can be synthesized from “N,5-dimethylpyridin-2-amine”, are widely used in the synthesis of biologically active compounds of the pyridine series .

Amination of Halopyridines

The most appropriate method of synthesis of N,N-dimethylaminopyridines is the amination of 2- and 4-halopyridines with dimethylamine . The target products are thus obtained in 83–91% yield .

Source of Dimethylamino Group

In some cases, N,N-dimethylformamide, a derivative of “N,5-dimethylpyridin-2-amine”, was used as a source of dimethylamino group .

Ionic Liquids

“N,5-dimethylpyridin-2-amine” based ionic liquids have been evaluated for their structural and transport properties . Molecular dynamics simulations provided valuable insights into these properties .

Catalysts in Tetrazole Formation

The new DMAP-based ionic liquids were successfully employed as catalysts with minimum loading (0.2 equivalent) in tetrazole formation .

Stability Evaluation

An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .

Mechanism of Action

Target of Action

It is known that n,n-dimethylaminopyridines are widely used in the synthesis of biologically active compounds of the pyridine series .

Mode of Action

N,n-dimethylaminopyridines are known to be involved in various organic reactions .

Biochemical Pathways

It is known that n,n-dimethylaminopyridines are used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 1221677 , which may influence its bioavailability.

Result of Action

It is known that n,n-dimethylaminopyridines are used in the synthesis of biologically active compounds, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the compound’s boiling point is 191 °c , which may influence its stability under different environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,5-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)9-5-6/h3-5H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYFGSIOATXWJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)

![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)